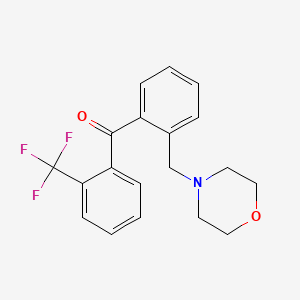

2-Morpholinomethyl-2'-trifluoromethylbenzophenone

Description

2-Morpholinomethyl-2'-trifluoromethylbenzophenone is a fluorinated benzophenone derivative characterized by a morpholine ring substituted at the methyl position and a trifluoromethyl (-CF₃) group at the ortho position of the benzophenone core. Its molecular formula is C₁₉H₁₈F₃NO₂ (inferred from structural analogs in and ).

Propriétés

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)17-8-4-3-7-16(17)18(24)15-6-2-1-5-14(15)13-23-9-11-25-12-10-23/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJODFOFNDJMZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643551 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-77-1 | |

| Record name | Methanone, [2-(4-morpholinylmethyl)phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898750-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-Morpholinomethyl-2’-trifluoromethylbenzophenone typically involves the reaction of benzophenone derivatives with morpholine and trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction. Industrial production methods may involve scaling up these reactions in large reactors with optimized parameters to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-Morpholinomethyl-2’-trifluoromethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles like amines or thiols replace the halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters, forming new carbon-carbon bonds.

Applications De Recherche Scientifique

2-Morpholinomethyl-2’-trifluoromethylbenzophenone has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 2-Morpholinomethyl-2’-trifluoromethylbenzophenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Key Findings:

- Morpholine vs.

- -CF₃ Position: The 2'-CF₃ group in the target compound contrasts with 3,4,5-trifluoro substitution in thiomorpholinomethyl derivatives, which may reduce steric hindrance but increase lipophilicity.

- Thiomorpholine Derivatives : Sulfur substitution increases polarizability and may improve metabolic stability compared to oxygen-containing morpholine.

Functional Group Modifications

Trifluoromethyl Group Variations

Simpler analogs like 2-(Trifluoromethyl)benzophenone (CAS 727-99-1) lack the morpholinomethyl group entirely, resulting in reduced hydrogen-bonding capacity and lower molecular weight (C₁₄H₉F₃O, MW 262.22).

Methyl Ester Derivatives

Methyl esters such as metsulfuron methyl ester (CAS 74223-64-6) share the trifluoromethylbenzophenone backbone but incorporate sulfonylurea groups, making them potent herbicides. These compounds exhibit significantly higher reactivity due to the sulfonylurea moiety, unlike the morpholinomethyl-substituted target compound.

Research and Commercial Status

- Synthesis Challenges: The morpholinomethyl group introduces synthetic complexity, requiring multi-step reactions to avoid side products like azetidinomethyl or pyrrolidinomethyl analogs.

- Potential Applications: Thiomorpholinomethyl derivatives (e.g., CAS 898782-50-8) are under investigation for antimicrobial activity, highlighting the importance of sulfur substitution.

Activité Biologique

2-Morpholinomethyl-2'-trifluoromethylbenzophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholinomethyl group and a trifluoromethyl substituent on a benzophenone framework. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate cellular penetration and interaction with biological targets.

Biological Activity Overview

2-Morpholinomethyl-2'-trifluoromethylbenzophenone has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

- Anticancer Properties : Research has shown that the compound may induce apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) and the activation of caspase pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or certain types of cancer.

The proposed mechanisms by which 2-Morpholinomethyl-2'-trifluoromethylbenzophenone exerts its biological effects include:

- Interaction with Cellular Targets : The morpholine moiety can interact with proteins and enzymes, potentially altering their activity.

- Induction of Oxidative Stress : Increased ROS levels can lead to cellular damage and apoptosis in cancer cells.

- Inhibition of Reuptake Transporters : Similar compounds have been noted to affect neurotransmitter levels, suggesting potential applications in neuropharmacology.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Alters metabolic enzyme activity |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 2-Morpholinomethyl-2'-trifluoromethylbenzophenone against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent for bacterial infections.

- Cancer Cell Apoptosis : In vitro studies using PC-3 prostate cancer cells demonstrated that treatment with the compound at 10 µM resulted in a 63% apoptosis rate, comparable to established anticancer agents. Flow cytometry analysis confirmed increased levels of caspase-3 activation and ROS production post-treatment.

- Enzyme Interaction Studies : Enzyme assays revealed that 2-Morpholinomethyl-2'-trifluoromethylbenzophenone inhibits specific kinases involved in cell signaling pathways, suggesting possible applications in targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.